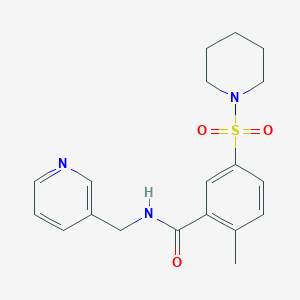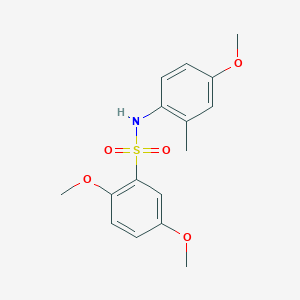
2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPSPB and belongs to the class of sulfonamide compounds. MPSPB has been found to have various biochemical and physiological effects, making it a useful tool in laboratory experiments.
作用機序
The mechanism of action of MPSPB involves the inhibition of TRPA1 channels. TRPA1 channels are activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. The activation of TRPA1 channels results in the influx of calcium ions into the cell, leading to various physiological responses. MPSPB blocks the activation of TRPA1 channels by binding to a specific site on the channel, preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
MPSPB has been found to have various biochemical and physiological effects. In addition to its selective inhibition of TRPA1 channels, MPSPB has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. MPSPB has also been found to have analgesic effects in animal models of pain, suggesting its potential use in the treatment of pain.
実験室実験の利点と制限
One of the main advantages of MPSPB is its selectivity for TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels. However, one limitation of MPSPB is its relatively low potency, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on MPSPB. One area of research is the development of more potent and selective inhibitors of TRPA1 channels. Another area of research is the investigation of the potential therapeutic applications of MPSPB, particularly in the treatment of pain and inflammation. Additionally, the biochemical and physiological effects of MPSPB on cancer cells warrant further investigation, as it may have potential as an anticancer agent.
合成法
The synthesis of MPSPB involves the reaction of 2-methyl-5-nitrobenzoic acid with piperidine, followed by the reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then reacted with 3-pyridinemethanol and p-toluenesulfonyl chloride to obtain MPSPB. The synthesis of MPSPB has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学的研究の応用
MPSPB has been used in several scientific research studies as a tool to study various biological processes. One of the main applications of MPSPB is in the study of ion channels, specifically the transient receptor potential (TRP) channels. TRP channels are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception. MPSPB has been found to selectively inhibit TRPA1 channels, making it a useful tool for studying the physiological and pathological roles of TRPA1 channels.
特性
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-7-8-17(26(24,25)22-10-3-2-4-11-22)12-18(15)19(23)21-14-16-6-5-9-20-13-16/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYBSSOAEHWYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-methoxybenzyl)-1-(quinolin-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5298301.png)
![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)


![N~1~,N~1~-dimethyl-N~4~-{4-[(propylamino)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5298335.png)
![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5298359.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)

![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)